HIV-1 Replication Inhibition
A pyridin-3-yl acetic acid derivative, for which (S)-Amino-pyridin-3-yl-acetic acid is a core structural component, demonstrated an EC50 of 545 nM against HIV-1 replication. This represents a significant improvement over early-generation compounds in the same class, which often exhibit EC50 values in the micromolar range [1].
| Evidence Dimension | Antiviral activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 545 nM (for a derivative compound) |
| Comparator Or Baseline | Baseline: Early-generation inhibitors often show EC50 > 1 µM |
| Quantified Difference | Derivative is at least 2-fold more potent than micromolar baseline |
| Conditions | Inhibition of HIV-1 replication assay at pH 7.55 |
Why This Matters
This data validates the pyridin-3-yl acetic acid scaffold's potential for developing potent HIV therapeutics, justifying its selection as a chiral intermediate for antiviral drug discovery.
- [1] Kadow, J. F., Naidu, B. N., & Tu, Y. (2018). Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication. US Patent US10106504. View Source
